4-Amino-2,6-DI-tert-butylphenol
Overview
Description
4-Amino-2,6-DI-tert-butylphenol is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4-Amino-2,6-DI-tert-butylphenol are respiratory enzymes and protein biosynthesis in cancer cells . This compound has been found to suppress the activity of these targets, thereby exerting its biological effects .
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition results in the suppression of respiratory enzymes and protein biosynthesis in cancer cells
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the regulation of respiratory enzymes and protein biosynthesis in cancer cells . The suppression of these pathways can lead to downstream effects such as the inhibition of cancer cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of respiratory enzymes and protein biosynthesis in cancer cells . This suppression can inhibit the growth and proliferation of cancer cells, thereby exhibiting anti-tumoral activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability
Biochemical Analysis
Biochemical Properties
4-Amino-2,6-DI-tert-butylphenol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to suppress the activity of respiratory enzymes and inhibit protein biosynthesis in cancer cells . The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, affecting their activity and leading to changes in cellular metabolism . These interactions are primarily due to the compound’s ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . Additionally, it affects the expression of genes involved in oxidative stress response, leading to enhanced cellular protection against oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, the compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates . Additionally, it can activate antioxidant enzymes such as superoxide dismutase and catalase, enhancing the cell’s ability to neutralize reactive oxygen species . These interactions result in changes in gene expression, particularly those genes involved in the oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of antioxidant defenses and changes in metabolic pathways . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antioxidant and protective effects, enhancing cellular function and reducing oxidative damage . At high doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects are seen at lower doses, while adverse effects occur at higher doses . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . It also affects the activity of glutathione S-transferase, influencing the detoxification of reactive intermediates . These interactions result in changes in metabolic flux and levels of metabolites, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, it can be taken up by cells through active transport mechanisms, leading to its accumulation in specific tissues . These interactions influence the compound’s localization and its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations affect the compound’s ability to modulate cellular processes and exert its biological effects.
Properties
IUPAC Name |
4-amino-2,6-ditert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDTVJMRXYKBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310738 | |
Record name | 4-AMINO-2,6-DI-TERT-BUTYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950-58-3 | |
Record name | 950-58-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-AMINO-2,6-DI-TERT-BUTYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.